molecular formula C11H12N2O B2451307 (2-benzyl-1H-imidazol-4-yl)methanol CAS No. 43002-56-8

(2-benzyl-1H-imidazol-4-yl)methanol

Cat. No.: B2451307
CAS No.: 43002-56-8
M. Wt: 188.23
InChI Key: XMKYXMNRMGDDGL-UHFFFAOYSA-N
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Description

(2-benzyl-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a benzyl group attached to the second position of the imidazole ring and a hydroxymethyl group at the fourth position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-benzyl-1H-imidazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with glyoxal in the presence of ammonium acetate, followed by reduction with sodium borohydride to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-benzyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: (2-benzyl-1H-imidazol-4-yl)carboxylic acid.

    Reduction: (2-benzyl-1H-imidazoline-4-yl)methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2-benzyl-1H-imidazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A structurally related compound with a fused benzene and imidazole ring.

    (1-benzyl-1H-imidazol-5-yl)methanol: A similar compound with the hydroxymethyl group at the fifth position.

    (2-phenyl-1H-imidazol-4-yl)methanol: A compound with a phenyl group instead of a benzyl group.

Uniqueness

(2-benzyl-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the second position and the hydroxymethyl group at the fourth position allows for unique interactions and reactivity compared to other imidazole derivatives.

Biological Activity

(2-benzyl-1H-imidazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a benzyl group attached to an imidazole ring, which is known for its ability to interact with various biological targets. The unique substitution pattern provides distinct chemical and biological properties, enhancing its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effects against various bacterial and fungal strains. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymes.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant

2. Antitumor Activity

This compound has shown promising results in cancer research, particularly in inhibiting the proliferation of melanoma and prostate cancer cell lines. Structure-activity relationship (SAR) studies reveal that modifications to the imidazole scaffold can significantly influence potency .

Cancer Cell Line IC50 (µM) Reference
Melanoma12.5
Prostate Cancer15.0

3. Anti-inflammatory and Antioxidant Effects

The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Its antioxidant capabilities help in neutralizing free radicals, thereby reducing oxidative stress in cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways that lead to cell growth or apoptosis.

The benzyl group enhances binding affinity, making it a potent modulator of biological processes.

Study on Anticancer Properties

A study conducted by researchers focused on the antiproliferative effects of this compound analogs on melanoma cells. The results indicated that certain structural modifications led to increased efficacy against resistant cancer strains, suggesting a potential pathway for drug development targeting resistant tumors .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study found that this compound exhibited significant inhibitory effects, highlighting its potential as an alternative treatment for antibiotic-resistant infections.

Properties

IUPAC Name

(2-benzyl-1H-imidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-10-7-12-11(13-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKYXMNRMGDDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43002-56-8
Record name (2-benzyl-1H-imidazol-4-yl)methanol
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